molecular formula C36H48O17 B1261806 23-Epivepaol

23-Epivepaol

Cat. No. B1261806
M. Wt: 752.8 g/mol
InChI Key: HAIAPLNAMFKNPR-QYMXIDFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23-epivepaol is a limonoid that is the C-23 epimer of vepaol. It has been isolated from Azadirachta indica. It has a role as a metabolite and a plant metabolite. It is an acetate ester, an epoxide, a limonoid, a secondary alcohol, a tertiary alcohol and a methyl ester. It derives from a tiglic acid.

Scientific Research Applications

Electron Paramagnetic Resonance (EPR) in Drug Delivery Research

EPR spectroscopy, a technique to study unpaired electrons, offers insights into drug delivery systems (DDS). It measures microviscosity, micropolarity, microacidity, phase transitions, and characterizes colloidal drug carriers. EPR imaging adds spatial distribution information, beneficial for both in vitro and in vivo studies in drug delivery (Kempe, Metz, & Mäder, 2010).

Translational Epidemiology in Scientific Discovery

Translational research (TR) in epidemiology translates scientific discoveries into population health impacts. Epidemiology's role in TR spans four phases (T1–T4), including developing candidate applications from discoveries (like tests to guide interventions) and assessing the impact of these applications on population health outcomes. The rise of TR in epidemiology is significant, doubling its presence in certain journals from 1999 to 2009 (Khoury, Gwinn, & Ioannidis, 2010).

Predictive, Preventive, and Personalised Medicine (PPPM)

PPPM focuses on acute problems in medical sciences and the quality of medical services. It promotes an integrative approach combining multidisciplinary expertise to advance health care-related research and management. PPPM professionals support the European programme ‘Horizon 2020’, advocating for effective communication among professionals and policymakers for the successful implementation of PPPM in healthcare (Golubnitschaja, Kinkorová, & Costigliola, 2014).

Eltrombopag in Leukemia Cell Proliferation

Eltrombopag (EP) is found to inhibit leukemia cell proliferation through mechanisms independent of the thrombopoietin receptor. It reduces intracellular iron in leukemic cells, with a dose-dependent manner, demonstrating that its antileukemic effects are mediated through modulation of intracellular iron content (Roth et al., 2012).

EP in Iron Chelation

EP mobilizes intracellular iron stores at lower concentrations than other clinically available iron chelators, suggesting its potential as an effective iron chelator for other indications, especially when combined with existing iron chelation therapies (Koumoutsea et al., 2014).

properties

Product Name

23-Epivepaol

Molecular Formula

C36H48O17

Molecular Weight

752.8 g/mol

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,4R,6R,8S,9R,11S)-2-hydroxy-4-methoxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodecan-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate

InChI

InChI=1S/C36H48O17/c1-9-15(2)25(39)50-18-11-19(49-16(3)37)33(27(40)45-7)13-47-22-23(33)32(18)14-48-35(43,28(41)46-8)26(32)30(4,24(22)38)36-20-10-17(31(36,5)53-36)34(42)12-21(44-6)52-29(34)51-20/h9,17-24,26,29,38,42-43H,10-14H2,1-8H3/b15-9+/t17-,18+,19-,20+,21-,22-,23-,24-,26+,29-,30-,31+,32+,33+,34+,35+,36+/m1/s1

InChI Key

HAIAPLNAMFKNPR-QYMXIDFGSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C[C@@H](O[C@H]8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(CC(OC8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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